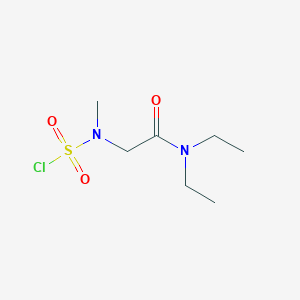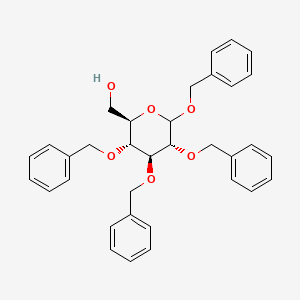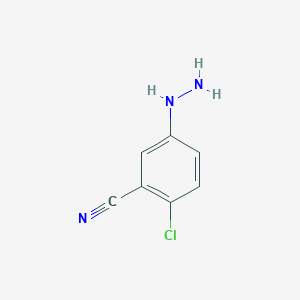![molecular formula C13H19N3O2 B13856763 tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate](/img/structure/B13856763.png)
tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a tetrahydroquinoxaline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the tetrahydroquinoxaline ring. One common method involves the use of Boc-protected amines, which are reacted with the appropriate quinoxaline derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as cesium carbonate, and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-functionalized compounds .
Aplicaciones Científicas De Investigación
Tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tetrahydroquinoxaline ring system may also interact with biological receptors or enzymes, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar protective properties.
N-Boc-1,6-diaminohexane: Another Boc-protected amine used in organic synthesis.
tert-Butyl N-(2-aminoethyl)carbamate: A related compound with a different amine substituent.
Uniqueness
Tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate is unique due to its specific tetrahydroquinoxaline ring system, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19N3O2 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
tert-butyl N-(5,6,7,8-tetrahydroquinoxalin-5-yl)carbamate |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-10-6-4-5-9-11(10)15-8-7-14-9/h7-8,10H,4-6H2,1-3H3,(H,16,17) |
Clave InChI |
UCUWZYJJOKIHOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC2=NC=CN=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)







![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)

![3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)



